molecular formula C22H20N4O4 B15009618 6-Amino-3-phenyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-3-phenyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B15009618
M. Wt: 404.4 g/mol
InChI Key: ZFLGZFWLUVDLLN-UHFFFAOYSA-N
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Description

6-Amino-3-phenyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of pyranopyrazoles. This compound is characterized by the presence of a pyrano[2,3-c]pyrazole core, which is fused with a phenyl group and a trimethoxyphenyl group. The trimethoxyphenyl group is known for its versatile pharmacophore properties, making this compound of significant interest in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-phenyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can be achieved through a multi-component reaction involving aryl aldehydes, malononitrile, and 1-phenyl-3-(2,3,4-trimethoxyphenyl)-1H-pyrazol-5(4H)-one. This reaction is typically carried out in aqueous media without the need for a catalyst, making it an environmentally benign procedure . The reaction conditions are mild, and the process yields high amounts of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of aqueous media and the absence of catalysts make the process suitable for industrial applications, as it reduces the environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-phenyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced derivatives of the compound.

Scientific Research Applications

6-Amino-3-phenyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-3-phenyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-Amino-3-phenyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile lies in its trimethoxyphenyl group, which imparts versatile pharmacophore properties. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C22H20N4O4

Molecular Weight

404.4 g/mol

IUPAC Name

6-amino-3-phenyl-4-(2,3,4-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C22H20N4O4/c1-27-15-10-9-13(19(28-2)20(15)29-3)16-14(11-23)21(24)30-22-17(16)18(25-26-22)12-7-5-4-6-8-12/h4-10,16H,24H2,1-3H3,(H,25,26)

InChI Key

ZFLGZFWLUVDLLN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C2C(=C(OC3=NNC(=C23)C4=CC=CC=C4)N)C#N)OC)OC

Origin of Product

United States

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